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Compound of Interest

Compound Name: Cariprazine

Cat. No.: B15616828

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial data on the efficacy of
cariprazine against other commonly prescribed atypical antipsychotics for the treatment of
schizophrenia, bipolar | disorder, and major depressive disorder. The data presented is
intended to offer an objective overview for researchers, scientists, and drug development

professionals.

Comparative Efficacy in Schizophrenia

Cariprazine has demonstrated significant efficacy in the treatment of both acute and
maintenance phases of schizophrenia. Clinical trials have consistently shown its superiority
over placebo in reducing the symptoms of schizophrenia.

A notable study directly comparing cariprazine to another atypical antipsychotic, risperidone,
focused on the negative symptoms of schizophrenia. The results indicated that cariprazine led
to a significantly greater reduction in PANSS scores for negative symptoms compared to
risperidone[1].

Table 1: Efficacy of Cariprazine and Comparators in Schizophrenia (PANSS Total Score
Change from Baseline)
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Mean
Change
o Study from
Medication Dosage . . p-value Reference
Duration Baseline
(LSMD vs.
Placebo)
Cariprazine 3.0 mg/day 6 weeks -6.0 <0.05 [1]
Cariprazine 6.0 mg/day 6 weeks -8.8 <0.05 [1]
o Superior to
Aripiprazole 20 mg/day 4 weeks - [2]
placebo
o Superior to
Aripiprazole 30 mg/day 4 weeks - [2]
placebo
Statistically
. . significant
Risperidone - - ) <0.001 [31141[5]
Improvement
vs. placebo
Statistically
Olanzapine 10 mg/day - superior to - [6]
placebo
Aripiprazole 441 mg
] 12 weeks -10.9 <0.001 [7]
Lauroxil (monthly)
Aripiprazole 882 mg
) 12 weeks -11.9 <0.001 [7]
Lauroxil (monthly)

LSMD: Least Squares Mean Difference

Experimental Protocols: Schizophrenia Trials

Cariprazine (NCT01104766):[8]

o Design: A 9-week, multinational, randomized, double-blind, placebo- and active-controlled
(aripiprazole 10 mg/d) study.
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e Inclusion Criteria: Patients aged 18-60 years with a DSM-IV-TR diagnosis of schizophrenia,
experiencing an acute exacerbation.

» Primary Efficacy Endpoint: Change from baseline in Positive and Negative Syndrome Scale
(PANSS) total score at Week 6.

 Statistical Analysis: A mixed-effects model for repeated measures (MMRM) was used to
analyze the primary and secondary efficacy endpoints.

Aripiprazole:[2]

o Design: A 4-week, randomized, double-blind, placebo- and active-controlled (risperidone)
trial.

e Inclusion Criteria: Patients with a diagnosis of acute schizophrenia.
o Primary Efficacy Endpoint: Change from baseline in PANSS total score.
Risperidone (RISE Study):[9]

o Design: A Phase 3, randomized, double-blind, placebo-controlled study evaluating the
efficacy of risperidone extended-release injectable suspension.

« Inclusion Criteria: Patients aged 13 to 65 years with a diagnosis of schizophrenia.

e Primary Efficacy Endpoint: Time to relapse.

Olanzapine:

» Design: Double-blind, pivotal trials comparing olanzapine to placebo and/or haloperidol.[1][2]

e Primary Efficacy Endpoint: Change from baseline in BPRS-total score and PANSS-total
score.[6]

Comparative Efficacy in Bipolar | Disorder

Cariprazine is approved for the treatment of manic, mixed, and depressive episodes
associated with bipolar | disorder.
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For acute manic or mixed episodes, a 3-week, double-blind, placebo-controlled study showed
that cariprazine (3—12 mg/day) significantly improved scores on the Young Mania Rating Scale
(YMRS) compared to placebo, with significant differences observed as early as day 4.[1] The
remission rate for patients treated with cariprazine was 51.9%, compared to 34.9% in the
placebo group.[1]

In the treatment of bipolar depression, clinical trials have demonstrated that cariprazine at a
dose of 1.5 mg/day significantly reduced depressive symptoms, as measured by a significant
improvement in the Montgomery-Asberg Depression Rating Scale (MADRS) total score from
baseline, with a least-squares mean difference (LSMD) of —2.5 compared to placebo.[1][8][10]
[11][12] While the 3.0 mg/day dose also showed a reduction in depressive symptoms, the
results did not always reach statistical significance.[1][8][11]

Table 2: Efficacy of Cariprazine and Comparators in Bipolar | Mania (YMRS Score Change
from Baseline)

Mean
Change
o Study from
Medication Dosage . . p-value Reference
Duration Baseline
(LSMD vs.
Placebo)
Cariprazine 3-12 mg/day 3 weeks -6.1 - [13]
Significant
Aripiprazole 15-30 mg/day 3 weeks improvement - [2]
vs. placebo
) 14.9 mg
Olanzapine 3 weeks -10.26 - [14]
(mean modal)
i 16.4 mg
Olanzapine 4 weeks -14.8 - [14]

(mean modal)

YMRS: Young Mania Rating Scale
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Table 3: Efficacy of Cariprazine and Comparators in Bipolar | Depression (MADRS Score
Change from Baseline)

Mean
Change
L Study from
Medication Dosage . . p-value Reference
Duration Baseline
(LSMD vs.
Placebo)
Cariprazine 1.5 mg/day 6 weeks -2.5 0.0417 [B[11][12]
. . 0.1051 (not
Cariprazine 3.0 mg/day 6 weeks -1.8 o [8]
significant)
Lurasidone 20-60 mg/day 6 weeks -4.7 <0.001 [6][15]
_ 80-120
Lurasidone 6 weeks -4.7 <0.001 [6][15]
mg/day
Olanzapine - 6 weeks -2.15 0.018

MADRS: Montgomery-Asberg Depression Rating Scale

Experimental Protocols: Bipolar | Disorder Trials

Cariprazine (Bipolar Mania - NCT00488618):

Design: A 3-week, randomized, double-blind, placebo-controlled study.

Inclusion Criteria: Patients with a diagnosis of bipolar | disorder experiencing an acute manic

or mixed episode.

Primary Efficacy Endpoint: Change from baseline in YMRS total score at Week 3.

Statistical Analysis: Analysis of covariance (ANCOVA) model for change from baseline with
treatment group and study center as factors and baseline YMRS score as a covariate.

Cariprazine (Bipolar Depression - RGH-MD-53):[11]
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o Design: A Phase 3, randomized, double-blind, placebo-controlled, parallel-group, multicenter,
fixed-dose clinical trial.

e Inclusion Criteria: Adult patients with a diagnosis of bipolar | depression.
e Primary Efficacy Endpoint: Change from baseline to week 6 on the MADRS total score.

 Statistical Analysis: A mixed-model for repeated measures (MMRM) was used to analyze the
primary endpoint.

Lurasidone (PREVAIL 2):[7]
o Design: A 6-week, double-blind, placebo-controlled, multicenter clinical trial.
e Inclusion Criteria: Patients with bipolar | depression.

e Primary Efficacy Endpoint: Change from baseline through week 6 in MADRS scores.

Comparative Efficacy in Major Depressive Disorder
(Adjunctive Therapy)

Cariprazine has been studied as an adjunctive treatment for patients with major depressive
disorder (MDD) who have had an inadequate response to antidepressant therapy. In a Phase 3
clinical trial (Study 3111-301-001), cariprazine at a dose of 1.5 mg/day met its primary
endpoint, demonstrating a statistically significant change from baseline to week six in the
MADRS total score compared to placebo (p-value=0.0050). The 3.0 mg/day dose showed
numerical improvement but did not reach statistical significance.

Table 4: Efficacy of Cariprazine and Comparators as Adjunctive Therapy in MDD (MADRS
Total Score Change from Baseline)
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Mean
Change
L. Study from
Medication Dosage . . p-value Reference
Duration Baseline
(LSMD vs.

Placebo)

Statistically
Cariprazine 1.5 mg/day 6 weeks significant 0.0050

improvement

Numerical
_ _ improvement
Cariprazine 3.0 mg/day 6 weeks (ot 0.0727
no

significant)

Aripiprazole - 6 weeks -3.01 <0.05

Aripiprazole - 6 weeks -2.84 <0.05

Aripiprazole - 6 weeks -3.73 <0.05

Experimental Protocols: Major Depressive Disorder

Trials
Cariprazine (Study 3111-301-001):[6]

o Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter trial.

« Inclusion Criteria: Patients with an inadequate clinical response to their antidepressant
monotherapy.

» Primary Efficacy Endpoint: Change from baseline to week six in the MADRS total score.

o Statistical Analysis: A mixed-model for repeated measures (MMRM) was used to analyze the
primary endpoint.

Aripiprazole:
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o Design: Three 6-week, large-scale, randomized, double-blind, placebo-controlled clinical
trials.

e Inclusion Criteria: Patients with major depressive disorder who had a prior inadequate
response to 1-3 antidepressant therapies.

e Primary Efficacy Endpoint: Mean change from baseline in MADRS total score.

Visualizing the Clinical Trial Process

The following diagrams illustrate the typical workflow and logical progression of clinical trials for
antipsychotic drug development.
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Click to download full resolution via product page

Caption: Generalized workflow of antipsychotic drug development.
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Caption: Logical flow of a typical randomized controlled trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Cariprazine Efficacy: A Statistical Validation from
Clinical Trial Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15616828#statistical-validation-of-cariprazine-
efficacy-from-clinical-trial-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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